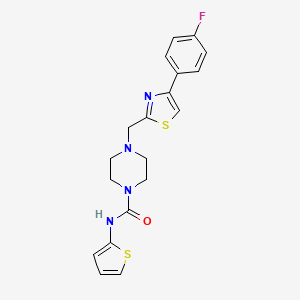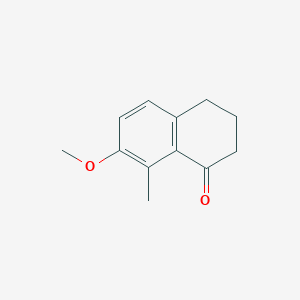
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of effects on cells, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
Applications De Recherche Scientifique
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects in a variety of cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.
Mécanisme D'action
The exact mechanism of action of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide is not fully understood. However, it is known to inhibit the activity of several enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and SIRT2. GAPDH is involved in glycolysis and is overexpressed in many types of cancer cells. SIRT2 is a member of the sirtuin family of proteins, which are involved in a variety of cellular processes, including DNA repair and metabolism.
Biochemical and Physiological Effects:
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to modulate immune responses, including the inhibition of T-cell activation and the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide in lab experiments is its specificity for certain enzymes, such as GAPDH and SIRT2. This allows researchers to study the effects of inhibiting these enzymes on cellular processes. However, one limitation of using 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines at high concentrations.
Orientations Futures
There are several possible future directions for research on 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GAPDH and SIRT2. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Further research is needed to determine the efficacy and safety of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide in animal models and clinical trials. Finally, the immunomodulatory effects of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide could be further studied to determine its potential as an immunosuppressive agent for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide involves several steps, starting with the reaction of 6-fluoroindole with ethyl 2-bromoacetate to form the corresponding ester. The ester is then converted to the amide using sodium hydroxide and acetic anhydride. The resulting amide is then reacted with cyanogen bromide and hydroxylamine to form the final product, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide.
Propriétés
IUPAC Name |
2-acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-9(23)20-15(16(24)21-12(6-18)8-22)4-10-7-19-14-5-11(17)2-3-13(10)14/h2-3,5,7,12,15,19,22H,4,8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWXQTXDOWXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2797804.png)
![2-[[5-(4-Chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2797806.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2797807.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2797809.png)

![N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2797813.png)
![(4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2797815.png)
![2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene](/img/structure/B2797816.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2797817.png)
![2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2797818.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2797823.png)
